molecular formula C26H21FN2O5 B2459593 2-[6-fluoro-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide CAS No. 866341-81-3

2-[6-fluoro-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide

Cat. No.: B2459593
CAS No.: 866341-81-3
M. Wt: 460.461
InChI Key: NPFINSQDJCMFQW-UHFFFAOYSA-N
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Description

The compound 2-[6-fluoro-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide (hereafter referred to as the target compound) is a quinolin-4-one derivative featuring a fluoro substituent at position 6, a 4-methoxybenzoyl group at position 3, and an N-(4-methoxyphenyl)acetamide side chain. The target compound’s structure-activity relationship (SAR) hinges on the interplay of its substituents: the electron-donating methoxy groups, the electronegative fluorine atom, and the acetamide linkage. Below, we compare this compound with structurally similar analogs to elucidate key differences in physicochemical properties, synthetic pathways, and inferred pharmacological behavior.

Properties

IUPAC Name

2-[6-fluoro-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21FN2O5/c1-33-19-8-3-16(4-9-19)25(31)22-14-29(23-12-5-17(27)13-21(23)26(22)32)15-24(30)28-18-6-10-20(34-2)11-7-18/h3-14H,15H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPFINSQDJCMFQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-fluoro-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide typically involves multiple steps. One common approach is the condensation of 6-fluoro-3-(4-methoxybenzoyl)-4-oxoquinoline with N-(4-methoxyphenyl)acetamide under specific reaction conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve optimal yields.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to maximize yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[6-fluoro-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the functional groups attached to the quinoline core.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcomes .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce reduced quinoline derivatives .

Scientific Research Applications

2-[6-fluoro-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, such as drug development for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[6-fluoro-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes critical structural differences between the target compound and its analogs:

Compound Name/Identifier Core Structure R<sup>3</sup> (Position 3) R<sup>6</sup> (Position 6) Acetamide Substituent Key Reference
Target Compound Quinolin-4-one 4-Methoxybenzoyl Fluoro N-(4-Methoxyphenyl) N/A
Compound Quinolin-4-one 4-Fluorobenzenesulfonyl Methyl N-(2-Methoxyphenyl)
Compound Quinolin-4-one 4-Methylbenzoyl Fluoro N-(3,4-Difluorophenyl)
Compound 3h Quinolin-4-one Tetradecanamide None N/A

Key Observations :

  • Electron Effects: The target compound’s 4-methoxybenzoyl group (electron-donating) contrasts with the sulfonyl group in (electron-withdrawing), which may reduce electron density at the quinoline core, altering binding interactions .
  • Lipophilicity : Long alkyl chains (e.g., tetradecanamide in ) increase lipophilicity, whereas the target compound’s methoxy groups balance solubility and membrane permeability .

Physicochemical Properties

Property Target Compound Compound Compound Compounds (3h, 3i, etc.)
Melting Point Not reported Not reported Not reported >250°C
Solubility Moderate (polar groups) Low (sulfonyl group) Low (non-polar methyl) Very low (long alkyl chains)
Electron Density High (methoxy donors) Low (sulfonyl withdrawer) Moderate (methyl donor) Variable

Analysis :

  • The target compound’s dual methoxy groups likely enhance aqueous solubility compared to ’s methylbenzoyl and ’s sulfonyl groups. However, solubility is inferior to sulfonamide derivatives in polar solvents .

Pharmacological Implications

While explicit activity data for the target compound is unavailable, structural comparisons allow inferences:

  • Methoxy vs. Sulfonyl : Methoxy groups may improve metabolic stability compared to sulfonyl groups, which are prone to enzymatic reduction .
  • Acetamide Position : The para-methoxy in the target compound’s acetamide may reduce steric hindrance compared to ortho-substituted analogs (), enhancing bioavailability .

Biological Activity

The compound 2-[6-fluoro-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide is a synthetic derivative belonging to the class of quinoline-based compounds. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

  • A quinoline core with a fluorine atom at the 6-position.
  • A methoxybenzoyl group at the 3-position.
  • An N-(4-methoxyphenyl)acetamide moiety.

This structural arrangement is believed to contribute to its pharmacological properties.

Research indicates that compounds with similar structures often exhibit multiple mechanisms of action, including:

  • Inhibition of Enzymatic Activity: Compounds in this class may inhibit enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammatory processes.
  • Antioxidant Properties: The presence of electron-withdrawing groups like fluorine can enhance the compound's ability to scavenge free radicals, thus providing protective effects against oxidative stress.
  • Cytotoxicity Against Cancer Cells: Preliminary studies suggest that derivatives may exert cytotoxic effects on various cancer cell lines, potentially through apoptosis induction.

In Vitro Studies

Several studies have evaluated the biological activity of related compounds. For instance:

CompoundTarget EnzymeIC50 (µM)Reference
3bAChE15.2
3eBChE9.2
2bCOX-2Moderate

These studies suggest that structural modifications significantly influence inhibitory potency against specific enzymes.

Case Studies

A notable case study involved evaluating the cytotoxic effects of similar quinoline derivatives on the MCF-7 breast cancer cell line. The results indicated that certain derivatives exhibited significant cytotoxicity, with IC50 values ranging from 10 µM to 20 µM, suggesting potential for further development as anticancer agents.

Pharmacological Potential

The pharmacological potential of this compound is underscored by its:

  • Anti-inflammatory Activity: By inhibiting COX and LOX enzymes, it may reduce inflammation-related diseases.
  • Anticancer Properties: Its ability to induce apoptosis in cancer cells positions it as a candidate for cancer therapy.

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